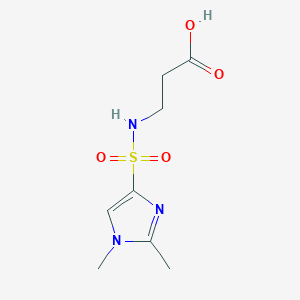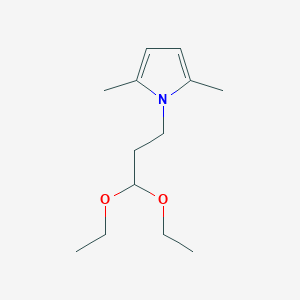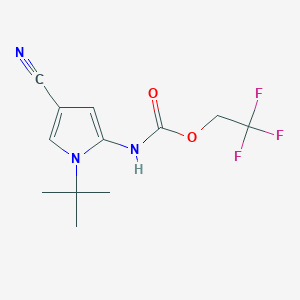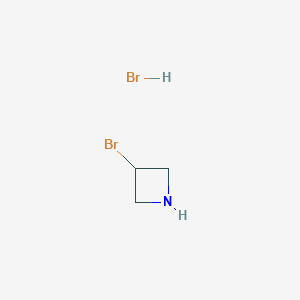
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione
Vue d'ensemble
Description
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione (3-FPM-2,5-D) is a compound belonging to the class of piperazines and is a fluorinated derivative of 1-methylpiperazine-2,5-dione (MPD). It is a synthetic compound that has been studied for its potential use in scientific research, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Biological Activity : Derivatives of 3-phenylpiperidine-2,6-dione, including compounds with a fluorophenyl group, have shown moderate protection against certain viruses like CVB-2 and HSV-1. These derivatives also exhibit antibacterial and antifungal activities (Bielenica et al., 2011).
Anticonvulsant Properties
- Anticonvulsant Activity : N-Mannich bases derived from 3-phenyl-3-methyl- and 3,3-dimethyl-pyrrolidine-2,5-diones have been evaluated for anticonvulsant activity. Compounds with fluorophenyl groups displayed significant protection against electrically induced seizures (Kamiński et al., 2013).
Antidepressant and Anxiolytic Potential
- Serotonin Receptor Affinity : Derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with fluorophenylpiperazinylalkyl structures have been identified as potent serotonin receptor ligands and potential antidepressant/anxiolytic agents (Zagórska et al., 2016).
Molecular Structure Analysis
- Molecular Structure Confirmation : The molecular structure of fluorophenyl-containing compounds has been confirmed using spectroscopic methods and X-ray crystallography, enhancing the understanding of their chemical properties (Barakat et al., 2016).
Chiral Solvating Properties
- NMR Spectroscopy Applications : Certain derivatives, like (S)-1-benzyl-6-methylpiperazine-2,5-dione, have been used as chiral solvating agents in NMR spectroscopy, aiding in the determination of enantiomer compositions of different compounds (Wagger et al., 2007).
Versatility as Organic Substrates
- Synthesis of Natural Products and Analogues : 3-Ylidenepiperazine-2,5-diones are prone to various addition reactions, making them versatile substrates for synthesizing natural products and analogues, as well as precursors for interesting α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMWSDMTZNKTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1440067.png)
amino}acetic acid dihydrochloride](/img/structure/B1440069.png)











